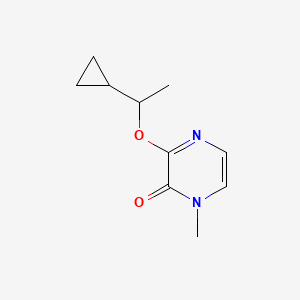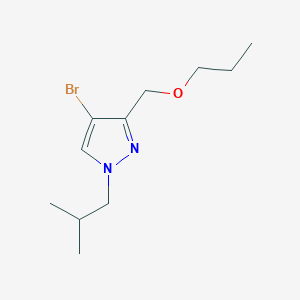![molecular formula C10H10N2S B3008057 N-Cyclopropylbenzo[d]isothiazol-3-amine CAS No. 1353983-25-1](/img/structure/B3008057.png)
N-Cyclopropylbenzo[d]isothiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopropylbenzo[d]isothiazol-3-amine is a chemical compound with the molecular formula C10H10N2S It is characterized by a cyclopropyl group attached to a benzo[d]isothiazol-3-amine structure
Mécanisme D'action
Target of Action
N-Cyclopropylbenzo[d]isothiazol-3-amine is a derivative of isothiazolinone , a class of compounds known for their potent antibacterial and antifungal properties . The primary targets of these compounds are life-sustaining enzymes, specifically those with thiols at their active sites . These enzymes play crucial roles in various metabolic processes within the cell .
Mode of Action
The mode of action of this compound involves its interaction with these target enzymes. Isothiazolinones function as electrophilic agents, reacting with the thiol groups of these enzymes . This interaction disrupts the normal functioning of the enzymes, leading to inhibition of growth and metabolism .
Biochemical Pathways
The disruption of these enzymes affects various biochemical pathways within the cell. Critical physiological functions, including growth, respiration (oxygen consumption), and energy generation (ATP synthesis), are rapidly inhibited . The compound’s action results in the disruption of metabolic pathways involving dehydrogenase enzymes .
Result of Action
The result of the compound’s action is the inhibition of microbial growth and metabolism, leading to cell death . The compound causes irreversible cell damage, resulting in loss of viability . This includes the destruction of protein thiols and production of free radicals .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, isothiazolinones are known to be used in a variety of industrial water treatment applications for the control of microbial growth and biofouling . Their use is restricted by eu legislation due to their strong sensitizing effects, which can cause skin irritations and allergies, and potential ecotoxicological hazards .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropylbenzo[d]isothiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclopropylamine derivative with a benzo[d]isothiazole precursor in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclopropylbenzo[d]isothiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
N-Cyclopropylbenzo[d]isothiazol-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cyclopropylbenzo[d]isothiazol-3-amine derivatives: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.
Benzo[d]isothiazol-3-amine: This compound lacks the cyclopropyl group, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
N-cyclopropyl-1,2-benzothiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-2-4-9-8(3-1)10(12-13-9)11-7-5-6-7/h1-4,7H,5-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQVRYAPIVMHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B3007977.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B3007979.png)

![2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B3007982.png)

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3007986.png)




![2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B3007993.png)

![4-butoxy-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3007996.png)
